Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound featuring a fused indoline-pyrano[3,2-c]pyridine core. Its structure includes:
- A 3-methylbenzyl group at position 1, enhancing lipophilicity.
- Amino and methyl substituents at positions 2' and 7', respectively, which may influence hydrogen bonding and steric effects.
- A methyl ester at position 3', contributing to solubility and reactivity.
Properties
IUPAC Name |
methyl 2-amino-7-methyl-1'-[(3-methylphenyl)methyl]-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-14-7-6-8-16(11-14)13-29-18-10-5-4-9-17(18)26(25(29)32)20-19(12-15(2)28-23(20)30)34-22(27)21(26)24(31)33-3/h4-12H,13,27H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXWNWVMOGJENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C5=C(C=C(NC5=O)C)OC(=C4C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound belongs to a class of spiro compounds that are characterized by their unique structure, which often contributes to diverse biological activities. The specific structural features of this compound suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown:
- Inhibition of Cell Proliferation : Studies report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, derivatives of related structures have demonstrated IC50 values ranging from 0.5 µM to 10 µM against various cancer cell lines such as HCT-116 and MDA-MB-231 .
- Induction of Apoptosis : Mechanistic investigations revealed that such compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
The proposed mechanisms through which this compound exerts its biological effects include:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Quorum Sensing Inhibition : Some derivatives have been identified as quorum sensing inhibitors, which could potentially reduce pathogenicity in bacterial infections .
Case Study 1: Anticancer Efficacy
A study focused on a derivative of the compound demonstrated its efficacy against several cancer cell lines. The results indicated:
- Cell Line Tested : A549 (lung), HeLa (cervical), and MDA-MB-231 (breast).
- Results : The derivative exhibited an IC50 value of 0.43 µM against A549 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics .
Case Study 2: Mechanistic Insights
Another investigation into the compound's mechanism revealed that treatment led to:
- Caspase Activation : Increased levels of cleaved caspase-9 were observed post-treatment.
- Bcl-2 Modulation : A decrease in Bcl-2 expression was noted, suggesting a shift towards pro-apoptotic signaling pathways .
Comparative Analysis
The following table summarizes the biological activities of various compounds related to the target compound:
| Compound Name | Activity Type | IC50 Value (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | Antiproliferative | 0.53 | HCT-116 |
| Compound B | Tubulin Inhibitor | 1.1 | MDA-MB-231 |
| Compound C | Apoptosis Inducer | 0.43 | A549 |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a spiro[indoline-pyrano[3,2-c]pyridine] backbone with several analogs. Key differences lie in substituent groups, which critically alter physicochemical and biological properties:
Key Observations:
- Electronic Effects : The pyridinylmethyl group in [CAS 879623-64-0] introduces electron-rich aromaticity, which may alter redox behavior compared to the target compound’s benzyl group .
- Thermal Stability : Analogs with halogen substituents (e.g., 5b and 5c in ) exhibit high melting points (>300°C), suggesting that halogenation enhances crystalline stability .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: Analogs in show characteristic peaks for NH (3200–3400 cm⁻¹), indole C=O (1680–1700 cm⁻¹), and pyrimidine C=N (1600–1650 cm⁻¹). The target compound’s ester C=O (≈1700 cm⁻¹) and amino groups would similarly dominate its IR profile .
- Mass Spectrometry: Fragmentation patterns (e.g., loss of N₂ or C₇H₇N) observed in analogs suggest that the target compound may undergo similar decomposition pathways, driven by its hydrazono and spirocyclic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
